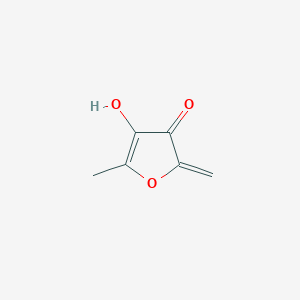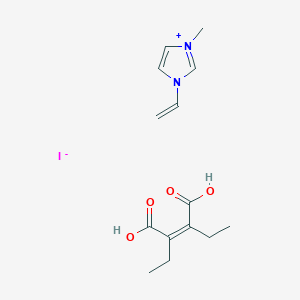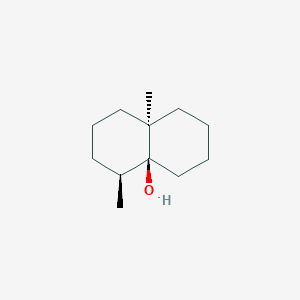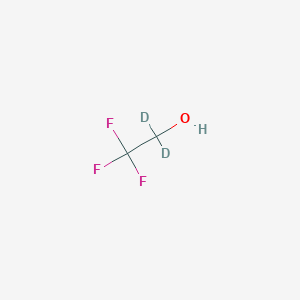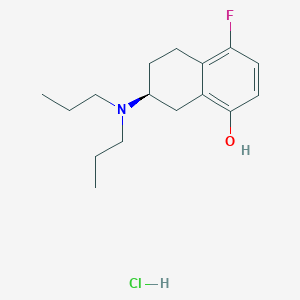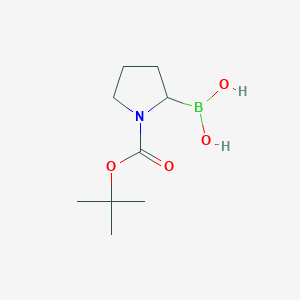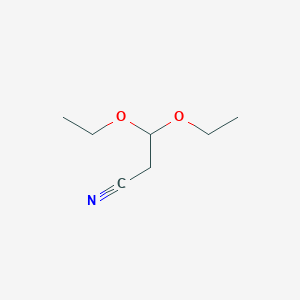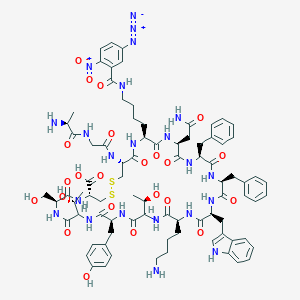
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)-, commonly known as ANB-tyr11-somatostatin, is a synthetic peptide that is used in scientific research for its ability to bind to somatostatin receptors. This peptide has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.
Mecanismo De Acción
ANB-tyr11-somatostatin binds to somatostatin receptors, which are G protein-coupled receptors. The binding of ANB-tyr11-somatostatin to these receptors inhibits the production and secretion of various hormones, such as growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types.
Efectos Bioquímicos Y Fisiológicos
ANB-tyr11-somatostatin has been shown to have a variety of biochemical and physiological effects. This peptide inhibits the production and secretion of growth hormone, insulin, and glucagon. ANB-tyr11-somatostatin also inhibits cell proliferation and induces apoptosis in certain cell types. Additionally, this peptide has been shown to have anti-inflammatory effects and to regulate the immune system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
ANB-tyr11-somatostatin has several advantages for use in lab experiments. This peptide is highly specific for somatostatin receptors, which allows for the precise targeting of these receptors. Additionally, ANB-tyr11-somatostatin has a photoaffinity label, which allows for the identification of somatostatin receptor subtypes. However, ANB-tyr11-somatostatin has some limitations for use in lab experiments. This peptide is relatively expensive and can be difficult to synthesize and purify.
Direcciones Futuras
There are several future directions for the use of ANB-tyr11-somatostatin in scientific research. One direction is the development of new somatostatin analogs that have improved binding affinity and specificity for somatostatin receptors. Another direction is the use of ANB-tyr11-somatostatin to study the role of somatostatin in the regulation of metabolism and energy homeostasis. Additionally, ANB-tyr11-somatostatin could be used to study the effects of somatostatin on the immune system and inflammation.
Métodos De Síntesis
ANB-tyr11-somatostatin is synthesized using solid-phase peptide synthesis (SPPS). This method involves the stepwise addition of amino acids to a growing peptide chain on a solid support. The peptide is then cleaved from the support and purified. ANB-tyr11-somatostatin is synthesized with the addition of a photoaffinity label, azidonitrobenzoyl, to lysine (4) and iodotyrosine (11) residues.
Aplicaciones Científicas De Investigación
ANB-tyr11-somatostatin is used in scientific research to study the somatostatin receptor system. This peptide has been used to identify and characterize somatostatin receptor subtypes, as well as to study the mechanism of action of somatostatin and its analogs. ANB-tyr11-somatostatin has also been used to study the regulation of hormone secretion and the effects of somatostatin on cell proliferation and apoptosis.
Propiedades
Número CAS |
130772-40-6 |
|---|---|
Nombre del producto |
Somatostatin, azidonitrobenzoyl-lys(4)-iodo-tyr(11)- |
Fórmula molecular |
C83H106N22O23S2 |
Peso molecular |
1844 g/mol |
Nombre IUPAC |
(4R,7S,13S,19S,22S,25S,28S,31S,34S,37R)-19-(4-aminobutyl)-31-(2-amino-2-oxoethyl)-37-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-34-[4-[(5-azido-2-nitrobenzoyl)amino]butyl]-25,28-dibenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-13-[(4-hydroxyphenyl)methyl]-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
InChI |
InChI=1S/C83H106N22O23S2/c1-43(85)70(112)90-39-67(111)91-63-41-129-130-42-64(83(125)126)100-79(121)62(40-106)99-82(124)69(45(3)108)102-78(120)59(34-48-24-27-51(109)28-25-48)98-81(123)68(44(2)107)101-73(115)56(22-12-14-30-84)92-76(118)60(35-49-38-89-54-21-11-10-20-52(49)54)96-75(117)58(33-47-18-8-5-9-19-47)94-74(116)57(32-46-16-6-4-7-17-46)95-77(119)61(37-66(86)110)97-72(114)55(93-80(63)122)23-13-15-31-88-71(113)53-36-50(103-104-87)26-29-65(53)105(127)128/h4-11,16-21,24-29,36,38,43-45,55-64,68-69,89,106-109H,12-15,22-23,30-35,37,39-42,84-85H2,1-3H3,(H2,86,110)(H,88,113)(H,90,112)(H,91,111)(H,92,118)(H,93,122)(H,94,116)(H,95,119)(H,96,117)(H,97,114)(H,98,123)(H,99,124)(H,100,121)(H,101,115)(H,102,120)(H,125,126)/t43-,44+,45+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,68?,69?/m0/s1 |
Clave InChI |
ZFCSDXPEVHUDAF-YPSIBLKKSA-N |
SMILES isomérico |
C[C@H](C1C(=O)N[C@H](C(=O)NC(C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)[C@H](C)N)C(=O)O)CO)[C@@H](C)O)CC7=CC=C(C=C7)O)O |
SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
SMILES canónico |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCNC(=O)C6=C(C=CC(=C6)N=[N+]=[N-])[N+](=O)[O-])NC(=O)CNC(=O)C(C)N)C(=O)O)CO)C(C)O)CC7=CC=C(C=C7)O)O |
Secuencia |
AGCXNFFWKTYTSC |
Sinónimos |
4-Lys-11-iodo-Tyr-azidonitrobenzoyl-somatostatin ANB-Lys(4)-somatostatin somatostatin, azidonitrobenzoyl-Lys(4)-iodo-Tyr(11)- somatostatin, azidonitrobenzoyl-lysine(4)-iodotyrosine(11)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



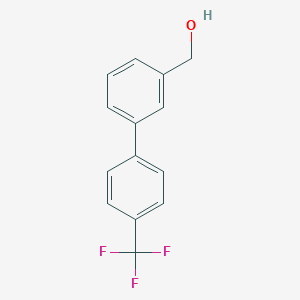
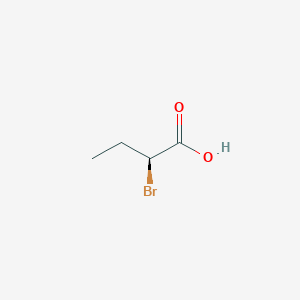


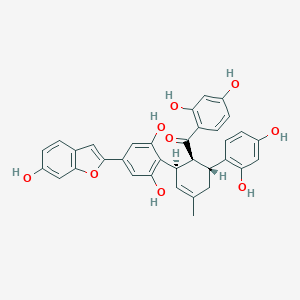
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane Dihydrobromide](/img/structure/B144293.png)
